Decane-1,1-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decane-1,1-diamine: is an organic compound with the molecular formula C10H24N2 . . This compound is a diamine, meaning it contains two amine groups (-NH2) attached to a decane chain. It is a white to light yellow solid at room temperature and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Decane-1,1-diamine can be synthesized through the catalytic hydrogenation of sebaconitrile. The process involves the use of a Raney-Nickel catalyst suspended in ethanol. The reaction is carried out in a high-pressure reactor with hydrogen gas at a pressure of 10.34 MPa and a temperature of 125°C until hydrogen absorption ceases .
Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic hydrogenation methods. The raw materials include sebaconitrile and ethanol, with Raney-Nickel as the catalyst. The reaction mixture is subjected to high pressure and temperature, followed by purification steps such as filtration and distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Decane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used under basic conditions.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Alkylated diamines.
Scientific Research Applications
Chemistry: Decane-1,1-diamine is used as a building block in the synthesis of polymers and other complex organic molecules. It is also used in the preparation of polyimides and polyamides .
Biology: In biological research, this compound is used as a reagent in the synthesis of biologically active compounds. It is also studied for its potential antimicrobial properties .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also used as a curing agent in epoxy resins .
Mechanism of Action
The mechanism of action of decane-1,1-diamine involves its ability to interact with various molecular targets. It can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability .
Comparison with Similar Compounds
1,12-Dodecanediamine: Similar structure but with a longer carbon chain.
1,6-Hexanediamine: Shorter carbon chain, different physical properties.
1,8-Octanediamine: Intermediate chain length, used in similar applications.
Uniqueness: Decane-1,1-diamine is unique due to its specific chain length and the presence of two amine groups. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
CAS No. |
51194-27-5 |
---|---|
Molecular Formula |
C10H24N2 |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
decane-1,1-diamine |
InChI |
InChI=1S/C10H24N2/c1-2-3-4-5-6-7-8-9-10(11)12/h10H,2-9,11-12H2,1H3 |
InChI Key |
OWEZJUPKTBEISC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.